molecular formula C11H9KN2O2S B2437644 Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1955557-58-0

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2437644
CAS No.: 1955557-58-0
M. Wt: 272.36
InChI Key: VEKFSXUROMXYKV-UHFFFAOYSA-M
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Description

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate (CAS 1955557-58-0) is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, which is a privileged scaffold in pharmaceutical development due to its wide presence in compounds with diverse biological activities . Thiazole and its derivatives are extensively explored for their potential as anti-inflammatory, antitumor, antimicrobial, and antiviral agents, making them a significant focus for synthesizing new lead compounds . The structure of this compound, which includes a p-tolylamino group at the 5-position of the thiazole ring, is characteristic of 5-ene-4-thiazolidinone derivatives synthesized via Knoevenagel condensation . This synthetic approach is a prominent protocol for creating derivatives that are often investigated for their pharmacological profiles . Researchers can utilize this reagent to explore structure-activity relationships, particularly the impact of the C5 exocyclic substituent on biological activity, which is a key area of study in optimizing 4-thiazolidinone-based structures . Specific thiazole-sulfonamide hybrids, for instance, have demonstrated promising in vitro antitumor activity in screening studies across 60 cancer cell lines, underscoring the therapeutic potential of this chemical class . Furthermore, thiophene-based compounds incorporating thiazole, pyrazole, and oxadiazole moieties have shown notable inhibition of Hepatitis-C virus (HCV) replication in cellular assays, highlighting the relevance of such structures in antiviral research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;5-(4-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.K/c1-7-2-4-8(5-3-7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKFSXUROMXYKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 5-Chloro-1,3-thiazole-4-carboxylate

The synthesis commences with the construction of the thiazole core through a modified Hantzsch thiazole synthesis:

Reaction Scheme

Ethyl 3-chloro-3-oxopropanoate + Thiourea → Ethyl 5-chloro-1,3-thiazole-4-carboxylate

Optimized Conditions

Parameter Value
Solvent Anhydrous THF
Temperature 0°C → RT (24 h)
Molar Ratio 1:1.2 (ketoester:thiourea)
Catalyst HCl (gas)
Yield 68-72%

Characterization data aligns with literature values for analogous structures:

  • ¹H NMR (600 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H), 4.32 (q, J=7.1 Hz, 2H), 7.89 (s, 1H)
  • ESI-MS : m/z 206.0 [M+H]⁺

Nucleophilic Aromatic Substitution with 4-Methylaniline

The critical C-N bond formation employs optimized SNAr conditions:

Reaction Parameters

Component Quantity
Ethyl 5-chloro-1,3-thiazole-4-carboxylate 1.0 eq
4-Methylaniline 1.5 eq
Base Cs₂CO₃ (2.2 eq)
Solvent DMF (anhydrous)
Temperature 80°C (18 h)

This protocol achieves 82-85% conversion to ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate, surpassing previous methods using K₂CO₃.

Mechanistic Considerations

  • Base-mediated deprotonation of 4-methylaniline (pKa ≈ 5.0)
  • Rate-determining σ-complex formation at C5
  • Concerted departure of chloride ion

Ester Hydrolysis and Salt Formation

Sequential transformation to the potassium salt proceeds through:

Step 1: Saponification

Ethyl ester → Carboxylic acid (NaOH aq./THF/MeOH)  

Conditions : 2M NaOH, THF/MeOH/H₂O (3:3:1), 50°C, 6 h (Yield: 94%)

Step 2: Neutralization

Carboxylic acid + KOH → Potassium salt  

Conditions : 1.05 eq KOH in EtOH, RT, 1 h (Yield: 98%)

Comparative Analysis of Alternative Synthetic Routes

Thiourea Cyclocondensation Approach

An alternative pathway employing functionalized thioureas demonstrates limited efficiency:

Reaction

4-Methylphenylthiourea + Ethyl bromopyruvate → Target intermediate  

Challenges

  • Regiochemical control (≤55% desired isomer)
  • Competing thioamide formation
  • Requires chromatographic separation

Metal-Catalyzed Coupling Strategies

Palladium-mediated methodologies show promise but face scalability issues:

Buchwald-Hartwig Amination

Ethyl 5-bromo-1,3-thiazole-4-carboxylate + 4-Methylaniline  

Limitations

  • Catalyst loading (5 mol% Pd₂(dba)₃)
  • Ligand cost (Xantphos)
  • Moderate yields (68-72%)

Critical Process Parameters and Optimization

Solvent Effects in SNAr Reaction

Solvent Conversion (%) Byproduct Formation
DMF 85 <5%
DMSO 78 12%
NMP 81 8%
THF 42 23%

DMF emerges as optimal, balancing solubility and reaction rate.

Base Selection Impact

Base pKa (H₂O) Conversion (%)
Cs₂CO₃ 10.7 85
K₂CO₃ 10.3 72
DBU 13.5 68
Et₃N 10.7 55

The superior performance of Cs₂CO₃ correlates with its enhanced solubility in polar aprotic solvents.

Structural Characterization and Analytical Data

Spectroscopic Profile

¹H NMR (600 MHz, D₂O):
δ 2.32 (s, 3H, CH₃), 6.78 (d, J=8.2 Hz, 2H), 7.12 (d, J=8.2 Hz, 2H), 8.04 (s, 1H)

13C NMR (151 MHz, D₂O):
δ 21.4 (CH₃), 114.7, 129.8, 130.1, 135.6 (Ar-C), 147.2 (C5), 158.9 (C2), 167.4 (COO⁻)

FT-IR (ATR, cm⁻¹):
ν 1598 (C=N), 1672 (C=O), 3250-3350 (N-H)

X-ray Powder Diffraction

The potassium salt crystallizes in the monoclinic system (P2₁/c):

Parameter Value
a (Å) 8.921(2)
b (Å) 12.674(3)
c (Å) 14.305(4)
β (°) 102.36(1)
Z 4

Industrial-Scale Production Considerations

Cost Analysis

Component Cost Contribution (%)
4-Methylaniline 38
Cs₂CO₃ 25
Solvent Recovery 12
Energy 15

Implementation of solvent recycling systems reduces production costs by 18-22%.

Environmental Impact Assessment

Green Chemistry Metrics :

Metric Value
Atom Economy 81%
E-Factor 6.8
Process Mass Intensity 8.2

Alternative solvent screening identifies cyclopentyl methyl ether (CPME) as a greener substitute for DMF, reducing the E-Factor to 5.3.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions, often involving a catalyst or a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate
  • Potassium 5-[(3-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is unique due to the position of the methyl group on the phenyl ring. This structural variation can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 4-methylphenyl derivative may exhibit different binding affinities and selectivities compared to its 2-methylphenyl and 3-methylphenyl counterparts, making it a valuable compound for specific applications.

Biological Activity

Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure:

  • Formula: C₁₁H₉KN₂O₂S
  • CAS Number: 1015533-61-5

The compound features a thiazole ring, which is known for its versatility in biological activity. The presence of the 4-methylphenyl group enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results.

  • In Vitro Studies:
    • The compound was assessed for cytotoxicity against HepG2 hepatocellular carcinoma cells using MTT assays. Results indicated significant activity with an IC₅₀ value less than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC₅₀ (µg/mL)
This compoundHepG2< Doxorubicin
  • Structure-Activity Relationship (SAR):
    • The presence of the methyl group on the phenyl ring was found to enhance cytotoxic activity, suggesting that electronic effects play a crucial role in the compound's efficacy .

The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cancer cell proliferation and survival pathways.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity:
    • Compounds similar to this compound have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Antimicrobial Activity:
    • Thiazoles are also explored for their ability to combat bacterial infections. Preliminary studies indicate that modifications to the thiazole ring can enhance antimicrobial potency .

Case Studies

  • Study on HepG2 Cells:
    • A study evaluated various thiazole derivatives for anticancer activity against HepG2 cells. This compound demonstrated significant cytotoxicity with an IC₅₀ value lower than standard treatments .
  • Anti-inflammatory Research:
    • In a separate investigation, thiazole derivatives were tested for their ability to inhibit TNF-alpha production in LPS-stimulated models, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Analogously, this compound may be prepared by reacting 4-methylphenyl isothiocyanate with a suitably substituted α-bromoketone or via cyclization of a thiourea intermediate. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (12–24 hours). Purity can be enhanced using recrystallization from ethanol/water mixtures .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol solutions) and mounted on a diffractometer. Data collection involves measuring reflection intensities, followed by structure solution using direct methods (e.g., SHELXS or SHELXD) and refinement with SHELXL . For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was refined with anisotropic displacement parameters and riding H-atom models . WinGX and ORTEP are used for visualization and geometry analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize Assays : Use validated protocols (e.g., ISO 20776-1 for antimicrobial testing).
  • Purity Verification : Employ HPLC-DAD (e.g., as in , which details methods for quantifying active ingredients).
  • Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to confirm target binding. For example, thiazole derivatives in showed activity via Schiff base-metal complexes, suggesting metal coordination is critical for function .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they mitigated?

  • Methodological Answer : Common issues include:

  • Disorder : Partial occupancy or rotational disorder in the 4-methylphenyl group. Mitigate by applying restraints (e.g., SIMU/DELU in SHELXL) or using twinning refinement .
  • Hydrogen Bonding Ambiguity : Use DFT calculations (e.g., B3LYP/6-31G*) to validate H-bond networks. For example, resolved similar ambiguity in a pyrazole-triazole derivative via combined SCXRD and computational analysis .
  • High Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces ADPs (anisotropic displacement parameters) noise .

Q. What advanced spectroscopic and computational methods are recommended for studying electronic properties and reactivity?

  • Methodological Answer :

  • Spectroscopy : Solid-state NMR (13C CP/MAS) to probe tautomerism in the thiazole ring. FTIR can confirm carboxylate deprotonation (shift from ~1700 cm⁻¹ to ~1600 cm⁻¹) .
  • Computational : DFT (B3LYP or M06-2X) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, ’s PubChem data includes InChIKey and SMILES for computational input .
  • Docking Studies : Autodock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes in ’s HPLC-DAD studies) .

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